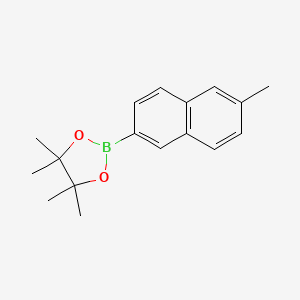
(3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride typically involves the use of glycine ethyl ester as a starting material. The process includes several steps such as amino addition, protective group introduction, and ring closure . The reaction conditions are carefully controlled to ensure the desired stereochemistry and high yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques that optimize reaction conditions for efficiency and cost-effectiveness. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride include:
- (3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinylmethanol hydrochloride
- (3R,4R)-3,4-Dimethyl-3-pyrrolidinylmethanol hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific fluorine substitution and stereochemistry. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C4H11Cl2FN2 |
|---|---|
Molecular Weight |
177.05 g/mol |
IUPAC Name |
(3R,4S)-4-fluoropyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C4H9FN2.2ClH/c5-3-1-7-2-4(3)6;;/h3-4,7H,1-2,6H2;2*1H/t3-,4+;;/m0../s1 |
InChI Key |
AWFXFFCLESETAV-WTIKUKJPSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)F)N.Cl.Cl |
Canonical SMILES |
C1C(C(CN1)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8S)-1,2,3,4,8,9-Hexahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione](/img/structure/B11752854.png)
![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B11752867.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11752870.png)
![ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11752879.png)

![Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane](/img/structure/B11752894.png)


![ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11752920.png)
![3-[(E)-(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B11752923.png)

